![molecular formula C11H14FNO B3076188 N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine CAS No. 1040020-94-7](/img/structure/B3076188.png)
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine
Overview
Description
“N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine” is a chemical compound with the molecular formula C11H14FNO . It’s also known as "Cyclopropanamine, N-[2-(2-fluorophenoxy)ethyl]-" .
Molecular Structure Analysis
The molecular weight of “this compound” is 195.2333632 . The exact structure would require more detailed information or a structural analysis tool, which I currently do not have access to.Scientific Research Applications
Synthesis and Chemical Properties
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine and its derivatives have been explored for various chemical synthesis and properties. For instance, the study on the pharma market reflected by patents reveals anti-dopaminergic agents useful for treating schizophrenia, dependency, and neurodegenerative disorders, highlighting the broad therapeutic potential of related compounds (Habernickel, 2003). Another research on bromophenol derivatives with a cyclopropyl moiety demonstrates the synthesis and biological evaluation of these compounds as effective inhibitors of enzymes, suggesting their relevance in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Metal Ion Detection and Biological Applications
Research on fluoroionophores based on diamine-salicylaldehyde derivatives indicates their application in metal ion detection, with specific recognition of Zn+2 and Cd+2, showing potential in cellular metal staining (Hong et al., 2012). Additionally, antiviral activity research on monofluorinated cyclopropanoid nucleosides suggests their utility in combating viral infections like HSV-1 and HSV-2, highlighting the antiviral potential of cyclopropanamine derivatives (Rosen et al., 2004).
Organic Synthesis and Material Science
Safety and Hazards
properties
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]cyclopropanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h1-4,9,13H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAYEXNQDBGFJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCOC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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